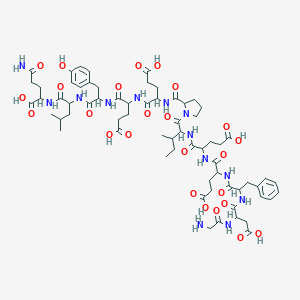

ヒルジン (54-65) (脱硫酸)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

水蛭素 (54-65) 在科学研究中具有广泛的应用:

化学: 用作研究肽合成和纯化技术模型肽.

生物学: 用于研究血液凝固和凝血酶抑制.

医学: 研究其在预防血栓形成和其他凝血障碍方面的潜在治疗应用.

工业: 用于开发抗凝血药物和血液凝固诊断试剂.

作用机制

生化分析

Biochemical Properties

Hirudin (54-65) (desulfated) has a strong inhibitory effect on thrombin . It fuses with thrombin to produce a non-covalent nitric oxide synthase with a dissociation constant of the order of 10-12 and a very fast reaction rate . Hirudin and thrombin have strong infectivity, 1μg can neutralize 5μg thrombin, and the molar ratio is 1:1 .

Cellular Effects

Hirudin (54-65) (desulfated) has been shown to have protective effects against kidney damage in streptozotocin-induced diabetic rats . It also has been found to reduce the number of green fluorescent protein (GFP) labeled B16F10 transplant tumor cells entering the blood, reducing the number of spontaneous metastasis model lung nodules .

Molecular Mechanism

The molecular mechanism of Hirudin (54-65) (desulfated) involves its interaction with thrombin. It fuses with thrombin to produce a non-covalent nitric oxide synthase . This interaction between hirudin and thrombin is very strong, with a dissociation constant of the order of 10-12 and a very fast reaction rate .

Temporal Effects in Laboratory Settings

It is known that hirudin has a strong and rapid interaction with thrombin .

Dosage Effects in Animal Models

The effects of Hirudin (54-65) (desulfated) vary with different dosages in animal models. For example, it has been shown to have a protective effect against kidney damage in streptozotocin-induced diabetic rats

Metabolic Pathways

It is known that hirudin has a strong inhibitory effect on thrombin, which plays a key role in the coagulation pathway .

准备方法

合成路线和反应条件: 水蛭素 (54-65) 可以使用固相肽合成 (SPPS) 来合成,该方法允许将氨基酸依次添加到连接到固体树脂上的不断增长的肽链上 . 合成包括以下步骤:

偶联: 将第一个氨基酸连接到树脂上。

脱保护: 去除氨基酸上的保护基团。

延长: 依次添加后续氨基酸,每次添加后进行脱保护。

裂解: 将完成的肽从树脂上裂解并纯化。

工业生产方法: 水蛭素 (54-65) 的工业生产通常涉及重组 DNA 技术。 编码该肽的基因被插入到合适的表达系统中,例如大肠杆菌或酵母菌,然后这些系统会大量生产该肽 . 随后使用色谱技术纯化该肽。

化学反应分析

相似化合物的比较

水蛭素 (54-65) 可以与其他凝血酶抑制剂进行比较,例如:

比伐芦定: 一种合成肽,也抑制凝血酶,但与水蛭素 (54-65) 相比,其半衰期较短.

德西鲁丁: 另一种水蛭素衍生物,具有类似的抗凝血特性,但药代动力学不同.

莱鲁丁: 一种重组水蛭素变体,临床上用作抗凝血剂.

独特性: 水蛭素 (54-65) 由于其对凝血酶的高特异性和强结合亲和力而独一无二,使其成为最有效的天然抗凝血剂之一 . 它能够抑制游离凝血酶和与血凝块结合的凝血酶,这使其区别于其他凝血酶抑制剂 .

属性

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H93N13O25/c1-5-34(4)55(78-59(96)41(21-26-53(89)90)71-56(93)38(18-23-50(83)84)72-61(98)44(29-35-10-7-6-8-11-35)77-63(100)46(31-54(91)92)69-49(82)32-67)65(102)79-27-9-12-47(79)64(101)73-40(20-25-52(87)88)57(94)70-39(19-24-51(85)86)58(95)76-45(30-36-13-15-37(80)16-14-36)62(99)75-43(28-33(2)3)60(97)74-42(66(103)104)17-22-48(68)81/h6-8,10-11,13-16,33-34,38-47,55,80H,5,9,12,17-32,67H2,1-4H3,(H2,68,81)(H,69,82)(H,70,94)(H,71,93)(H,72,98)(H,73,101)(H,74,97)(H,75,99)(H,76,95)(H,77,100)(H,78,96)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,103,104)/t34-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,55-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEKMMIWGPUTGR-SQJOKQRMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

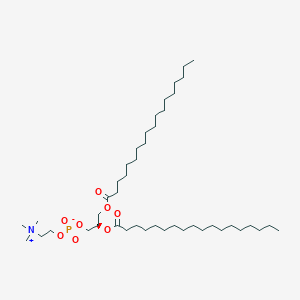

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H93N13O25 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1468.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3S,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone](/img/structure/B53543.png)

![[(1S,5R)-6-cyano-6-bicyclo[3.1.0]hexanyl] acetate](/img/structure/B53550.png)

![4-[(Dimethylamino)(dimethyl)silyl]butanenitrile](/img/structure/B53559.png)

![3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B53560.png)

![([1,2,4]Triazolo[3,4-B][1,3]benzothiazol-3-ylthio)acetic acid](/img/structure/B53568.png)